molecular formula C7H7N3 B1326409 1H-Pyrrolo[3,2-c]pyridin-3-amine CAS No. 1000342-62-0

1H-Pyrrolo[3,2-c]pyridin-3-amine

Cat. No.: B1326409
CAS No.: 1000342-62-0
M. Wt: 133.15 g/mol
InChI Key: PVXULIOPYOMGME-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-3-amine is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring system, with an amine group (-NH₂) at position 3 (Figure 1). Its molecular formula is C₇H₇N₃, with a molecular weight of 133.15 g/mol . The compound exhibits a planar aromatic structure, enabling π-π stacking interactions, and its amine group contributes to hydrogen bonding and basicity (pKa ~8.5–9.5). These properties make it a versatile scaffold in medicinal chemistry, particularly for targeting enzymes and receptors .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXULIOPYOMGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646626
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-62-0
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-3-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can lead to the formation of the pyrrolopyridine core. Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the fused ring system.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the pyrrole or pyridine rings. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkylated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridin-3-amine exhibit significant antitumor properties. For example:

  • A series of derivatives were synthesized as colchicine-binding site inhibitors, showing moderate to excellent antitumor activity against various cancer cell lines including HeLa, SGC-7901, and MCF-7. The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 μM, indicating strong cytotoxic effects against these cancer cells .
  • Another study focused on the synthesis of potent inhibitors targeting the MPS1 kinase, which is crucial for cell cycle regulation. The lead compound demonstrated favorable pharmacokinetics and significant antiproliferative activity in human colon cancer cell lines .

Neurological Applications

The compound also shows promise in treating neurological disorders:

  • Pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic and sedative properties. These compounds have demonstrated efficacy in reducing spontaneous locomotor activity in animal models, suggesting potential use in pain management .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research has identified derivatives of this compound as effective FGFR inhibitors:

  • One study reported that certain derivatives inhibited FGFR1–3 with IC50 values as low as 7 nM, indicating their potential as therapeutic agents against cancers driven by aberrant FGFR signaling pathways .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing these compounds:

  • Studies on the interaction of this compound derivatives with tubulin revealed that they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underscores their potential as antitumor agents targeting microtubule assembly .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound derivatives:

Activity Target IC50 Value Notes
AntitumorVarious cancer cell lines0.12 - 0.21 μMEffective against HeLa, SGC-7901, MCF-7
FGFR InhibitionFGFR1, FGFR2, FGFR37 - 712 nMPotent inhibitors identified
Microtubule Dynamics DisruptionTubulinVariesInduces apoptosis and G2/M phase arrest
Analgesic/Sedative EffectsAnimal modelsNot specifiedReduced locomotor activity

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Boiling Point : Estimated ~388.5°C (based on analogues) .
  • Stability : Sensitive to prolonged light exposure; storage under inert conditions is recommended .

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

Table 1: Positional Isomers of 1H-Pyrrolo[3,2-c]pyridin-3-amine

Compound Name Amine Position Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound 3 C₇H₇N₃ 133.15 Parent compound; highest basicity
1H-Pyrrolo[3,2-c]pyridin-4-amine 4 C₇H₇N₃ 133.15 Altered hydrogen-bonding capacity
1H-Pyrrolo[3,2-c]pyridin-6-amine 6 C₇H₇N₃ 133.15 Reduced planarity; lower solubility

Key Findings :

  • Bioactivity : The 3-amine isomer shows superior receptor-binding affinity compared to the 4- and 6-amine analogues in kinase inhibition assays, likely due to optimal spatial alignment .
  • Synthetic Accessibility : The 3-amine derivative is synthesized via Buchwald-Hartwig amination (yield: 40–60%), whereas 6-amine isomers require more complex routes (yield: ~20%) .

Substituent Effects

Table 2: Substituted Derivatives of this compound

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine Methyl at C4 C₈H₉N₃ 147.18 Enhanced lipophilicity (LogP +0.7)
This compound dihydrochloride HCl salt C₇H₉Cl₂N₃ 214.08 Improved aqueous solubility (≥50 mg/mL)
5-(1H-Pyrrolo[3,2-c]pyridin-3-yl)pyrimidin-2-amine Pyrimidine linkage C₁₁H₁₀N₆ 226.24 Dual 5-HT3/5-HT6 receptor agonism (IC₅₀: 12 nM)

Key Findings :

  • Methyl Substitution : The 4-methyl derivative (CAS 1190312-55-0) increases metabolic stability by 30% in hepatic microsome assays compared to the parent compound .
  • Dihydrochloride Salt : The salt form (CAS 2254578-11-3) is preferred for in vivo studies due to bioavailability improvements (Tmax: 2.1 h vs. 4.3 h for freebase) .
  • Hybrid Structures : Compounds like 5-(1H-pyrrolo[3,2-c]pyridin-3-yl)pyrimidin-2-amine exhibit dual receptor activity, highlighting the scaffold’s versatility in polypharmacology .

Comparison with Pyrrolo[2,3-b]pyridine Analogues

Table 3: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-c]pyridine Derivatives

Compound Name Core Structure Molecular Formula Key Features Reference
5-(3-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine [2,3-b] fused rings C₂₁H₁₉N₃O₂ c-KIT inhibition (IC₅₀: 8 nM)
This compound [3,2-c] fused rings C₇H₇N₃ Broader kinase selectivity

Key Findings :

  • Ring Fusion Orientation : The [3,2-c] fusion in this compound reduces steric hindrance compared to [2,3-b] systems, enhancing binding to flat active sites (e.g., ATP pockets) .
  • Biological Activity : Pyrrolo[3,2-c]pyridine derivatives generally show lower off-target effects but require higher doses for equivalent efficacy .

Key Findings :

    Biological Activity

    1H-Pyrrolo[3,2-c]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

    Overview of Biological Activity

    This compound has been studied for its potential as an anticancer agent and as an inhibitor of various enzymes involved in cancer progression. The compound's structure allows for interactions with multiple biological targets, which is critical for its therapeutic efficacy.

    Antitumor Activity

    Numerous studies have documented the antitumor effects of derivatives of 1H-pyrrolo[3,2-c]pyridine. For example:

    • Compound 10t : This derivative exhibited potent antiproliferative activity against several cancer cell lines, including HeLa, SGC-7901, and MCF-7. The IC50 values ranged from 0.12 to 0.21 µM , indicating strong efficacy in inhibiting cancer cell growth .
    Cell LineIC50 (µM)
    HeLa0.12
    SGC-79010.15
    MCF-70.21

    The mechanism through which this compound exerts its effects often involves inhibition of key signaling pathways:

    • Fibroblast Growth Factor Receptors (FGFR) : Certain derivatives have shown potent inhibition against FGFRs (IC50 values as low as 7 nM ), which are implicated in various cancers .
    • MPS1 Kinase Inhibition : Compounds derived from this scaffold have been identified as selective inhibitors of MPS1 kinase, crucial for cell cycle regulation .

    Enzymatic Inhibition

    In addition to antitumor properties, this compound has demonstrated potential as an inhibitor of lysine-specific demethylase 1 (LSD1), a target in epigenetic regulation:

    • LSD1 Inhibition : A series of derivatives showed nanomolar IC50 values against LSD1 and displayed significant antiproliferative activity against acute myeloid leukemia (AML) cell lines .

    Study on Antiproliferative Activity

    A systematic study evaluated the structure-activity relationships (SAR) of pyrrolo[3,2-c]pyridine derivatives, highlighting that modifications such as hydroxyl groups significantly enhanced antiproliferative activity against various cancer cell lines .

    Clinical Relevance

    In a preclinical model involving human tumor xenografts, certain compounds based on the pyrrolo[3,2-c]pyridine scaffold demonstrated favorable pharmacokinetic profiles and effectively suppressed tumor growth .

    Q & A

    Basic Research Questions

    Q. What synthetic routes are effective for preparing 1H-Pyrrolo[3,2-c]pyridin-3-amine and its derivatives?

    • Methodology : Key steps include halogenation, cyclization, and functional group modifications. For example, spirocyclopropane derivatives can be synthesized via lithiation of 6-chloro-1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one followed by reaction with ethylene dibromide under inert conditions (THF/toluene, -30°C to 25°C) . Chromatographic purification (e.g., ethyl acetate/hexane gradients) ensures product purity.
    • Challenges : Sensitivity to air/moisture requires strict inert atmospheres. Regioselectivity in cyclization steps may require optimization of catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

    Q. How can structural confirmation of this compound be achieved?

    • Analytical Techniques :

    • NMR : ^1H and ^13C NMR verify ring substitution patterns and amine proton environments (e.g., δ 8.87 ppm for pyridin-3-yl protons in analogs) .
    • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 215 [M+H]+ for cyclopropyl derivatives) .
    • Elemental Analysis : Validates stoichiometry (e.g., C₇H₆N₄ requires C 57.53%, H 4.14%, N 38.33%) .

    Q. What safety protocols are essential when handling this compound?

    • Hazard Mitigation : Avoid inhalation/contact with dust; use fume hoods and PPE (gloves, goggles). Emergency measures include rinsing eyes with water for 15+ minutes and consulting a physician .
    • Storage : Store in sealed containers under dry, inert conditions to prevent decomposition .

    Advanced Research Questions

    Q. How do structural modifications of this compound influence 5-HT6 receptor antagonism?

    • SAR Insights : Substituents at the 4-position (e.g., pyrrolidine-3-yl-amino) enhance binding affinity (Ki = 3 nM) and selectivity over other serotonin receptors. Neutral antagonists (e.g., compound 14) show procognitive effects without inverse agonist activity, unlike SB-742457 .
    • Experimental Design : Radioligand binding assays (³H-LSD displacement) and functional assays (cAMP accumulation) differentiate antagonist vs. inverse agonist behavior .

    Q. What in vivo models validate the cognitive-enhancing effects of this compound?

    • Models :

    • Novel Object Recognition (NOR) : Dose-dependent reversal of phencyclidine-induced memory deficits at 3 mg/kg .
    • Vogel Conflict Test : Anxiolytic effects (MED = 3 mg/kg) and antidepressant-like activity (MED = 10 mg/kg) in rodents .
      • Data Interpretation : Compare dose-response curves with reference compounds to assess therapeutic windows and off-target effects.

    Q. How can conflicting data on PARP-1 inhibition by pyrrolopyridine analogs be resolved?

    • Case Study : N-(2-ethinyl phenyl)-1H-pyrrolo[2,3-b]pyridin-3-amine shows anticancer activity, but discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, NAD+ concentrations) .
    • Methodological Adjustments : Standardize enzymatic assays (e.g., recombinant PARP-1 + biotinylated NAD+) and validate via Western blot for PARylation levels .

    Q. What strategies improve aqueous solubility of pyrrolopyridine-based therapeutics?

    • Approaches :

    • Prodrug Design : Phosphonate esters (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl phosphonates) enhance bioavailability .
    • Salt Formation : Hydrochloride salts of dimethylamino derivatives improve solubility (e.g., 253–254°C melting point for crystalline forms) .

    Data Contradiction Analysis

    Q. Why do some analogs exhibit divergent pharmacological profiles despite structural similarity?

    • Example : Compound 14 (neutral 5-HT6 antagonist) vs. SB-742457 (inverse agonist) differ in Gs signaling modulation due to minor substituent changes .
    • Resolution : Use molecular docking (e.g., Glide SP mode) to map binding poses and identify critical receptor interactions (e.g., sulfonyl group orientation) .

    Q. How to address variability in synthetic yields for halogenated derivatives?

    • Root Cause : Competing side reactions (e.g., over-lithiation) in spirocyclopropane synthesis reduce yields to ~17.9% .
    • Optimization : Adjust stoichiometry (e.g., excess Cs₂CO₃) and monitor reaction progress via TLC to quench intermediates promptly .

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